molecular formula C18H12ClN7O2 B11065561 3-(4-chlorophenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

3-(4-chlorophenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11065561
M. Wt: 393.8 g/mol
InChI Key: BALSIQRYRCDUSO-RGVLZGJSSA-N
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Description

4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrobenzaldehyde and triazolopyridazine moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

    Cyclization: The hydrazone moiety can undergo cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

    Cyclization: Acidic or basic catalysts can be used to promote cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the phenyl ring.

Mechanism of Action

The exact mechanism of action for 4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is not well-defined. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to the combination of nitrobenzaldehyde and triazolopyridazine moieties. This combination may confer distinct chemical reactivity and biological activity compared to other triazole derivatives .

Properties

Molecular Formula

C18H12ClN7O2

Molecular Weight

393.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C18H12ClN7O2/c19-14-5-3-13(4-6-14)18-23-22-17-10-9-16(24-25(17)18)21-20-11-12-1-7-15(8-2-12)26(27)28/h1-11H,(H,21,24)/b20-11+

InChI Key

BALSIQRYRCDUSO-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)[N+](=O)[O-]

Origin of Product

United States

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